Methyl 3-methyl-5-propoxythiophene-2-carboxylate
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Overview
Description
Methyl 3-methyl-5-propoxythiophene-2-carboxylate: is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-5-propoxythiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of methyl 3-methylthiophene-2-carboxylate with propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-5-propoxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, dry ether as solvent, reflux conditions.
Substitution: Bromine in acetic acid, nitric acid in sulfuric acid, room temperature to mild heating.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Methyl 3-methyl-5-propoxythiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. They are investigated for their ability to interact with biological targets and pathways, making them candidates for drug development .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors, metal complexing agents, and in the development of insecticides. The unique properties of these compounds make them suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of methyl 3-methyl-5-propoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
- Methyl 3-methylthiophene-2-carboxylate
- Methyl 5-propylthiophene-2-carboxylate
- Methyl 3-ethyl-5-propoxythiophene-2-carboxylate
Uniqueness: Methyl 3-methyl-5-propoxythiophene-2-carboxylate is unique due to the presence of both a methyl and a propoxy group on the thiophene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other thiophene derivatives. The propoxy group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Properties
Molecular Formula |
C10H14O3S |
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Molecular Weight |
214.28 g/mol |
IUPAC Name |
methyl 3-methyl-5-propoxythiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-4-5-13-8-6-7(2)9(14-8)10(11)12-3/h6H,4-5H2,1-3H3 |
InChI Key |
GUXYSMDGBUDWDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(S1)C(=O)OC)C |
Origin of Product |
United States |
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